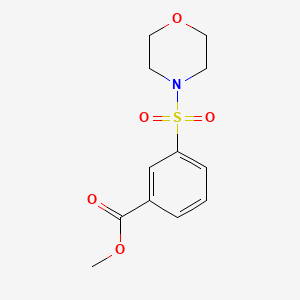
3,4-Dicloro-5-fluoroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-fluoroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoroaniline typically involves the nitration of 3,4-dichloroaniline followed by reduction and fluorination. One common method includes the following steps:
Nitration: 3,4-Dichloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,4-dichloro-5-nitroaniline.
Reduction: The nitro group in 3,4-dichloro-5-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of 3,4-Dichloro-5-fluoroaniline follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like acetic anhydride or chlorosulfonic acid in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and iron powder for reduction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted anilines.
Electrophilic Substitution: Formation of acylated or sulfonated derivatives.
Oxidation and Reduction: Formation of nitro, nitroso, or amino derivatives.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
3,4-Dichloroaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-fluoroaniline: Has a different substitution pattern, affecting its chemical reactivity and applications.
2,4-Dichloro-5-fluoroaniline: Another isomer with different substitution positions, leading to variations in its chemical properties.
Uniqueness: 3,4-Dichloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Propiedades
IUPAC Name |
3,4-dichloro-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOVSOYXUGZCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)
![1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)
![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)
![N'-(3-fluorophenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2415663.png)
![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)


![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide](/img/structure/B2415672.png)
